Researchers & procurement managers face a critical trade-off: the need for ultra-high-purity silicon films at low thermal budgets without chlorine contamination. Disilane solves this.
• 100-230°C lower CVD window (420-520°C) vs. silane, protecting temperature-sensitive advanced node structures.
• 10× higher reactive sticking coefficient vs. silane boosts precursor utilization & deposition rate.
• Halogen-free - eliminates corrosive NH₄Cl by-products & chlorine-related device lifetime risks.
• Available in 5N (>99.999%) & 6N (>99.9999%) grades with stringent impurity specs (Ar ≤0.05 ppmv, O₂ ≤0.06 ppmv).
Molecular FormulaSi2H6
Molecular Weight56.17 g/mol
CAS No.1590-87-0
Cat. No.B073854
⚠ Attention: For research use only. Not for human or veterinary use.
Technical Parameters
Basic Identity
Product Name
Disilane
CAS
1590-87-0
Molecular Formula
Si2H6
Molecular Weight
56.17 g/mol
Structural Identifiers
SMILES
[Si]#[Si]
InChI
InChI=1S/Si2/c1-2
InChIKey
NTQGILPNLZZOJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes
20 g / Bulk Custom
Availability
In Stock
Custom Synthesis
Available on request
Disilane Procurement for Semiconductor CVD/ALD
Disilane (Si₂H₆, CAS 1590-87-0) is an inorganic silicon hydride and a higher-order silane that exists as a colorless, pyrophoric gas at room temperature with a boiling point of −14.5 °C, a melting point of −132.5 °C, and a density of 0.686 g/cm³ at −25 °C [1]. Commercially available electronic-grade disilane is supplied at 5N purity (>99.999%) as a standard semiconductor grade, with 6N (>99.9999%) grades available for advanced applications [2]. As a chlorine-free silicon precursor with a reactive Si–Si bond, disilane decomposes thermally at approximately 640 °C to deposit amorphous silicon, enabling low-temperature chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes [3]. Its primary applications span epitaxial silicon growth, silicon nitride (Si₃N₄) dielectric deposition, silicon nanocrystal formation for non-volatile memory devices, and a-Si:H layers for photovoltaics [4].
[3] Disilane — Wikipédia, 'Le disilane et le silane se décomposent thermiquement autour de 640 °C en laissant un dépôt de silicium amorphe.' View Source
[4] Brunets, I. et al. (2007) 'Low-temperature LPCVD of Si nanocrystals from disilane and trisilane (Silcore®) embedded in ALD-alumina for non-volatile memory devices', Surface and Coatings Technology, 201(2), pp. 9209–9214. doi: 10.1016/j.surfcoat.2007.03.035. View Source
Disilane vs. Silane and Trisilane: Not a Drop-in Replacement
Disilane cannot be simply substituted with silane (SiH₄), trisilane (Si₃H₈), or halogenated alternatives such as hexachlorodisilane (Cl₃Si–SiCl₃) due to substantial quantitative differences in deposition kinetics, thermal budget, film nucleation behavior, and safety hazards. Disilane exhibits a reactive sticking coefficient approximately ten times higher than that of silane on polycrystalline silicon surfaces, directly translating to higher deposition efficiency [1]. Its LPCVD deposition temperature window (420–520 °C) is 100–230 °C lower than that required for silane (520–750 °C), enabling compatibility with temperature-sensitive device architectures [2]. In direct UHV/CVD comparison at low temperatures, disilane achieves deposition rates approaching twice that of silane under identical flow conditions [3]. Relative to trisilane, disilane provides a deposition rate that is approximately 1.5× lower under equivalent hydrogen dilution in PECVD, but with a sharper and better-defined amorphous-to-nanocrystalline structural transition, offering distinct process control trade-offs [4]. Unlike chlorine-containing alternatives such as hexachlorodisilane, disilane is halogen-free and generates no corrosive NH₄Cl solid by-products or chlorine contamination in the deposited film, which are documented failure modes for device lifetime and long-term performance [5]. Furthermore, disilane has a lower flammability limit (LFL) of approximately 0.1%, compared with silane's LFL of 1.37%, necessitating fundamentally different handling infrastructure and safety system design [6]. These quantitative disparities across reactivity, thermal processing windows, film quality control, and safety profiles establish that disilane is not a drop-in replacement for any single analog.
Reactivity gapSticking coefficient may shift deposition efficiency significantly vs. silane
Thermal window mismatchRequired deposition temperature may be incompatible with silane-based recipes
Safety infrastructureLower flammability limit demands specialized handling; not a drop-in replacement
[1] Gates, S. M. et al. (1988) 'Reactive sticking coefficients for silane and disilane on polycrystalline silicon', Journal of Applied Physics. OSTI ID: 6014713. 'RSCs that were roughly ten times higher than those for silane.' View Source
[2] Influences of deposition and crystallization kinetics on the properties of silicon films deposited by low-pressure chemical vapour deposition from silane and disilane, 'disilane Si₂H₆ (420–520°C) and silane SiH₄ (520–750°C)'. View Source
[3] Li, N. et al. '300mm cold-wall UHV/CVD reactor for low-temperature epitaxial (100) silicon', ECS Transactions. 'deposition rate of disilane was found to approach twice that of silane at lowest temperatures.' View Source
[4] Liao, X. et al. INIS Repository, 'deposition rate increases by a factor of ≅1.5 for the same hydrogen dilution... structural transition from amorphous to nanocrystalline occurs at a higher hydrogen dilution level for Si₃H₈ and the transition is more gradual as compared with Si₂H₆.' View Source
[5] Wang, Z. et al. (2008) 'Monosilane or disilane derivatives and method for low temperature deposition of silicon-containing films using the same', U.S. Patent Application 20080160174. 'drawbacks of using hexachlorodisilane in CVD processes include: formation of large amount of NH₄Cl... possible chlorine incorporation... significantly reduce their life time.' View Source
[6] Ngai, E. 'Silane/Disilane Safety', SESHA. 'Silane has a reported LFL of 1.37% while disilane has a reported value of 0.1% or even less.' View Source
Disilane Procurement Evidence: Direct Comparisons
Reactive Sticking Coefficient vs. Silane
In a direct comparative study using both a collision-free molecular beam and a very low pressure CVD cell, the reactive sticking coefficients (RSCs) of room-temperature disilane and silane on a hot polycrystalline silicon surface were measured over a wide temperature range. Disilane exhibited RSCs that were approximately ten times higher than those for silane [1]. The RSCs for both precursors ranged from 6 × 10⁻⁵ to 4 × 10⁻² across the temperature conditions investigated, with disilane consistently demonstrating the higher values [1].
RSC vs. SilaneHead-to-head
~10× higher reactive sticking coefficient
Supports deposition efficiency comparison
Measured on polycrystalline Si; 710–1040 °C range
CVD kineticsSurface reactivitySilicon deposition
Evidence Dimension
Reactive sticking coefficient (RSC) on polycrystalline silicon
Target Compound Data
RSC range: 6 × 10⁻⁵ to 4 × 10⁻²; approximately 10× higher than silane
Comparator Or Baseline
Silane (SiH₄): RSC range: 6 × 10⁻⁵ to 4 × 10⁻² (absolute values), with disilane ~10× higher at equivalent conditions
Quantified Difference
Roughly tenfold (factor of ~10) higher for disilane
Conditions
Room-temperature molecular beam and very low pressure CVD cell on hot polycrystalline silicon surface; temperature range spanning 710 °C to 1040 °C
Why This Matters
A tenfold higher reactive sticking coefficient directly translates to higher deposition efficiency per unit of precursor gas flow, enabling reduced precursor consumption, faster throughput, or lower operating pressures—all critical procurement and process economics considerations.
CVD kineticsSurface reactivitySilicon deposition
[1] Gates, S. M. et al. (1988) 'Reactive sticking coefficients for silane and disilane on polycrystalline silicon', Journal of Applied Physics. OSTI ID: 6014713. 'For disilane, we observed RSCs that were roughly ten times higher than those for silane.' View Source
LPCVD Temperature Window vs. Silane
A systematic study of silicon films obtained by low-pressure chemical vapor deposition (LPCVD) compared two gaseous sources characterized by different deposition temperatures: disilane (Si₂H₆) and silane (SiH₄). Disilane enabled deposition within a temperature window of 420–520 °C, whereas silane required 520–750 °C to achieve comparable film formation [1]. This temperature differential corresponds to a 100 °C reduction at the lower bound and a 230 °C reduction at the upper bound of the respective windows [1].
LPCVD WindowHead-to-head
Disilane 420–520 °C vs. Silane 520–750 °C
Enables low-thermal-budget integration
100–230 °C lower requirement
LPCVDThermal budgetSilicon film properties
Evidence Dimension
LPCVD deposition temperature window
Target Compound Data
420–520 °C
Comparator Or Baseline
Silane (SiH₄): 520–750 °C
Quantified Difference
100–230 °C lower temperature requirement for disilane
Conditions
Low-pressure chemical vapor deposition (LPCVD) for silicon film formation; study evaluated amorphous, semi-crystallized, and polycrystalline silicon films
Why This Matters
A 100–230 °C reduction in deposition temperature is quantitatively meaningful for semiconductor process integration where thermal budget constraints govern device architecture compatibility—disilane enables deposition on temperature-sensitive underlying layers that would be damaged by silane's higher thermal requirements.
LPCVDThermal budgetSilicon film properties
[1] Influences of deposition and crystallization kinetics on the properties of silicon films deposited by low-pressure chemical vapour deposition from silane and disilane. 'Two gaseous sources characterized by different deposition temperatures, i.e. disilane Si₂H₆ (420–520°C) and silane SiH₄ (520–750°C).' View Source
UHV/CVD Epitaxial Growth Rate vs. Silane
In a 300 mm cold-wall UHV/CVD reactor used to grow epitaxial silicon layers on (100) SOI wafers at 500–800 °C, direct comparative measurements were performed using disilane, silane, and mixtures thereof. In the reaction-limited regime, both precursors exhibited a perfect rate limitation with activation energies of approximately 2 eV. Critically, unlike in RPCVD, the deposition rate of disilane was found to approach twice that of silane at the lowest temperatures investigated [1].
UHV/CVD RateReported
Approaches 2× silane rate at low temp
Process throughput context
UHV/CVD on (100) SOI; reaction-limited regime
UHV/CVDEpitaxial siliconDeposition rate
Evidence Dimension
Deposition rate in UHV/CVD epitaxial silicon growth
Target Compound Data
Approaches 2× the rate of silane at lowest temperatures
Comparator Or Baseline
Silane (SiH₄): baseline rate (1×)
Quantified Difference
Nearly 100% higher (factor of ~2) deposition rate for disilane
Conditions
300 mm cold-wall UHV/CVD reactor; epitaxial (100) silicon on SOI wafers; 500–800 °C temperature range; reaction-limited regime
Why This Matters
A 2× deposition rate advantage at low temperatures directly impacts manufacturing throughput and cost-per-wafer economics—procurement of disilane may reduce total precursor consumption or increase tool productivity relative to silane-based processes.
UHV/CVDEpitaxial siliconDeposition rate
[1] Li, N. et al. '300mm cold-wall UHV/CVD reactor for low-temperature epitaxial (100) silicon', ECS Transactions. 'Unlike in RPCVD, the deposition rate of disilane was found to approach twice that of silane at lowest temperatures.' View Source
PECVD Deposition Rate vs. Trisilane
In a comparative study of hydrogenated amorphous silicon (a-Si:H) deposition using radiofrequency plasma-enhanced chemical vapor deposition (PECVD), materials deposited using trisilane (Si₃H₈) were compared with those using disilane (Si₂H₆). It was found that when using Si₃H₈ as the gas precursor, the deposition rate increases by a factor of approximately 1.5 for the same hydrogen dilution ratio (R = [H₂]/[Si₃H₈] or [H₂]/[Si₂H₆]) [1]. Additionally, the structural transition from amorphous to nanocrystalline silicon occurs at a higher hydrogen dilution level for Si₃H₈ and the transition is more gradual compared with Si₂H₆-deposited films [1].
PECVD vs. TrisilaneHead-to-head
Disilane baseline; Trisilane ~1.5× higher rate
Process control trade-off context
Sharper amorphous-to-nanocrystalline transition for disilane
PECVDa-Si:HHigher silanes
Evidence Dimension
PECVD deposition rate for a-Si:H under equivalent hydrogen dilution
Target Compound Data
Baseline rate (1×)
Comparator Or Baseline
Trisilane (Si₃H₈): ~1.5× higher deposition rate
Quantified Difference
Trisilane achieves approximately 50% higher deposition rate than disilane under identical hydrogen dilution conditions
Conditions
Radiofrequency PECVD; hydrogen dilution ratio R = [H₂]/[precursor]; a-Si:H film deposition
Why This Matters
Disilane offers a sharper and more defined amorphous-to-nanocrystalline transition compared with trisilane's more gradual transition behavior, providing superior process control for applications requiring precise microstructural tuning—a key differentiator when deposition rate is not the sole selection criterion.
PECVDa-Si:HHigher silanes
[1] Liao, X. et al. INIS Repository entry. 'It is found that when using Si₃H₈ as the gas precursor the deposition rate increases by a factor of ≅1.5 for the same hydrogen dilution... structural transition from amorphous to nanocrystalline occurs at a higher hydrogen dilution level for Si₃H₈ and the transition is more gradual as compared with Si₂H₆.' View Source
Halogen-Free vs. Chlorinated: Contamination Risks
Hexachlorodisilane (Cl₃Si–SiCl₃) has been studied as a candidate low-temperature CVD precursor for silicon nitride thin films. However, the use of hexachlorodisilane in CVD processes introduces documented drawbacks: (i) formation of large amounts of NH₄Cl during the process, which leads to particle contamination and solid build-up in vacuum systems and exhaust lines; (ii) possible chlorine incorporation in the chips, which could significantly reduce device lifetime and long-term performance; and (iii) explosive reaction by-products [1]. Disilane (Si₂H₆), as a halogen-free silicon hydride, eliminates these three failure modes, producing only hydrogen and silicon-containing volatile species upon decomposition.
Halogen-FreeClass-level inference
No NH₄Cl; no chlorine incorporation
Mitigates device lifetime risk context
Patent-reported failure modes for chlorinated analogs
CVD precursorHalogen-freeDevice reliability
Evidence Dimension
Process contamination and film purity
Target Compound Data
No NH₄Cl formation; zero chlorine incorporation; no chlorine-derived corrosive by-products
Qualitative elimination of three documented failure modes (quantitative lifetime/reliability impact cited in patent literature)
Conditions
CVD of silicon nitride thin films upon reaction with ammonia or nitrogen-containing reactants
Why This Matters
Chlorine contamination is a known root cause of reduced device lifetime and long-term performance degradation in semiconductor manufacturing. Disilane's halogen-free composition directly mitigates this procurement-critical reliability risk that alternative chlorinated precursors introduce.
CVD precursorHalogen-freeDevice reliability
[1] Wang, Z. et al. (2008) 'Monosilane or disilane derivatives and method for low temperature deposition of silicon-containing films using the same', U.S. Patent Application 20080160174. 'The drawbacks of using hexachlorodisilane in CVD processes include: (i) formation of large amount of NH₄Cl... (ii) possible chlorine incorporation in the chips, which could significantly reduce their life time and long-term performance; and (iii) the reaction by-products are known to be explosive.' View Source
Electronic-Grade Purity Specifications
Commercially available electronic-grade disilane is supplied at 5N purity (>99.999%) as a standard semiconductor grade by multiple vendors, with 6N grade (99.9999% minimum purity) also available for advanced node applications [1][2]. The 6N grade disilane specification from Praxair includes impurity limits of Ar ≤0.05 ppmv, O₂ ≤0.06 ppmv, CO₂ ≤0.05 ppmv, CO ≤0.05 ppmv, total chlorosilanes ≤0.15 ppmv, and He ≤1 ppmv, with resistivity ≥10,000 ohm-cm [2]. This 6N purity specification aligns with the industry standard for silane (SiH₄) at 6N (99.9999%), establishing disilane as a purity-equivalent alternative for processes where trace impurities must be strictly controlled [3].
Purity SpecSpecification review
6N (99.9999%) with impurity limits
Meets advanced node purity requirements
Impurity limits: Ar ≤0.05, O₂ ≤0.06, chlorosilanes ≤0.15 ppmv
5N (>99.999%) standard grade; 6N (99.9999%) advanced grade available
Comparator Or Baseline
Silane (SiH₄): 6N (99.9999%) industry standard; Hexachlorodisilane: not specified at 6N electronic grade in comparable literature
Quantified Difference
Disilane 6N grade impurity limits: Ar ≤0.05 ppmv, O₂ ≤0.06 ppmv, CO₂ ≤0.05 ppmv, CO ≤0.05 ppmv, total chlorosilanes ≤0.15 ppmv
Conditions
Semiconductor-grade electronic gas specifications from commercial vendors
Why This Matters
Availability at 6N purity demonstrates that disilane meets the same stringent impurity control standards as the industry workhorse silane, making it a viable high-purity procurement option for contamination-sensitive advanced node semiconductor manufacturing.
[2] Praxair (Linde), 'Specialty Gases and Equipment Solutions', p. 75. Disilane Semiconductor Grade 99.9999% (6.0SP) with impurity specifications: Ar ≤0.05 ppmv, O₂ ≤0.06 ppmv, CO₂ ≤0.05 ppmv, CO ≤0.05 ppmv, total chlorosilanes ≤0.15 ppmv, He ≤1 ppmv, resistivity ≥10,000 ohm-cm. View Source
[3] Shihlien Fine Chemicals Co., Ltd., 'About Us', '6N Silane (SiH₄) — >99.9999%, industry benchmark in Asia; 5N Disilane (Si₂H₆) — >99.999%.' View Source
Disilane Optimal Applications
Low-Thermal-Budget Epitaxial Silicon Growth
Based on the 100–230 °C lower LPCVD deposition temperature window compared with silane (420–520 °C vs. 520–750 °C) [1] and the UHV/CVD finding that disilane approaches twice the deposition rate of silane at the lowest temperatures [2], disilane is the preferred precursor for epitaxial silicon growth on temperature-sensitive device structures where thermal budget constraints prohibit silane's higher temperature requirements. This scenario includes advanced node CMOS fabrication where underlying layers (e.g., high-k dielectrics, metal gates, or strain-engineered channels) degrade at temperatures exceeding 500–550 °C.
Halogen-Free Si₃N₄ and Dielectric CVD/ALD
Unlike hexachlorodisilane, disilane is halogen-free and produces no corrosive NH₄Cl solid by-products or chlorine incorporation during silicon nitride CVD/ALD [1]. This makes disilane the optimal choice for Si₃N₄ deposition as diffusion barriers, etch-stop layers, sidewall spacers, and passivation films in integrated circuit fabrication. The absence of chlorine contamination directly addresses the documented device lifetime and long-term performance degradation risks associated with chlorinated precursors [1]. Patent literature further supports low-temperature (<500 °C) thermal CVD of Si₃N₄ using disilane and NF₃ at 250–500 °C with film thickness uniformity below ±5% across the wafer [2].
High-Density Silicon Nanocrystal Formation
Disilane enables a high nucleation rate and consequently high nanocrystal density in LPCVD at 300–325 °C for floating-gate non-volatile memory devices, a capability demonstrated as superior to silane for this application [1]. While trisilane (Silcore®) is also effective at these low temperatures, disilane provides a sharper and more defined amorphous-to-nanocrystalline structural transition compared with trisilane's more gradual transition behavior [2], offering superior process control for achieving precise nanocrystal size and density distributions required for memory device retention and endurance specifications.
High-Efficiency Deposition Without Chlorine Risk
Disilane's approximately tenfold higher reactive sticking coefficient compared with silane on polycrystalline silicon [1] translates to higher precursor utilization efficiency per unit gas flow. This advantage is particularly valuable in high-volume manufacturing scenarios where precursor consumption cost is a significant operational expense, and where the 6N purity grade's stringent impurity limits (Ar ≤0.05 ppmv, O₂ ≤0.06 ppmv, CO₂ ≤0.05 ppmv) [2] meet advanced node contamination control requirements. However, procurement must account for the lower flammability limit of 0.1% versus silane's 1.37% [3], which necessitates specialized gas handling infrastructure and safety system design.
[1] Influences of deposition and crystallization kinetics on the properties of silicon films deposited by low-pressure chemical vapour deposition from silane and disilane. 'disilane Si₂H₆ (420–520°C) and silane SiH₄ (520–750°C).' View Source
[2] Li, N. et al. '300mm cold-wall UHV/CVD reactor for low-temperature epitaxial (100) silicon', ECS Transactions. 'deposition rate of disilane was found to approach twice that of silane at lowest temperatures.' View Source
[3] Wang, Z. et al. (2008) U.S. Patent Application 20080160174. Chlorine contamination and NH₄Cl formation drawbacks of hexachlorodisilane. View Source
[4] Low temperature silicon nitride CVD process, U.S. Patent 4720395. Thermal CVD of Si₃N₄ with disilane and NF₃ at 250–500 °C, film thickness uniformity <±5%. View Source
[5] Brunets, I. et al. (2007) 'Low-temperature LPCVD of Si nanocrystals from disilane and trisilane...', Surface and Coatings Technology, 201(2), pp. 9209–9214. 'High nanocrystal density was obtained through an enhanced nucleation rate by using disilane... as precursors... (instead of silane).' View Source
[6] Liao, X. et al. INIS Repository. Trisilane deposition rate ~1.5× higher than disilane; sharper amorphous-to-nanocrystalline transition for disilane. View Source
[7] Gates, S. M. et al. (1988) OSTI ID: 6014713. Disilane RSC roughly ten times higher than silane. View Source
[8] Praxair (Linde), 'Specialty Gases and Equipment Solutions', p. 75. Disilane 6N impurity specifications. View Source
[9] Ngai, E. 'Silane/Disilane Safety', SESHA. Disilane LFL ~0.1% vs. silane LFL 1.37%. View Source
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